(4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C17H14F2N4O2 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
4-[[4-(difluoromethoxy)phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14F2N4O2/c1-11-15(16(24)23(22-11)13-5-3-2-4-6-13)21-20-12-7-9-14(10-8-12)25-17(18)19/h2-10,17,22H,1H3 |
InChI Key |
TXHLKWUDIUMBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the hydrazone linkage and the introduction of the difluoromethoxy group. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency.
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The hydrazone moiety participates in cyclization to form fused heterocycles. For example:
-
Pyrazolo[1,5-a]pyrimidines : Reaction with β-diketones or enaminones under ultrasound irradiation or ionic liquid catalysis ( , Scheme 17; ).
-
Triazoles : Click chemistry with azides, though this requires Cu(I) catalysis (, ).
Key Data :
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Target compound + acetylacetone | [HMIM]HSO4, ethanol, rt | Pyrazolo-pyrimidine derivative | 88% |
| Target compound + NaN3 | CuI nanoparticles, H2O, 60°C | 1,2,3-Triazole-functionalized pyrazolone | 76% |
Electrophilic Aromatic Substitution
The 4-(difluoromethoxy)phenyl group directs electrophilic substitution:
-
Nitration : Occurs at the para position relative to the difluoromethoxy group.
-
Halogenation : Bromination or chlorination under mild conditions (, ).
Regioselectivity :
| Reaction | Position | Notes |
|---|---|---|
| Nitration | C-3' (aryl ring) | Enhanced by electron-withdrawing CF2O group |
| Bromination | C-2' or C-6' | Steric hindrance from CF2O limits reactivity |
Coordination Chemistry
The hydrazinylidene group acts as a bidentate ligand for transition metals:
-
Cu(II) Complexes : Forms stable complexes with square-planar geometry, confirmed by XRD ( , ).
-
Antimicrobial Activity : Metal complexes show enhanced bioactivity compared to the free ligand ( ,).
Complexation Data :
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| CuCl2 | 1:2 | Square planar | Catalysis for C–N coupling |
| Ni(NO3)2 | 1:1 | Octahedral | Antibacterial agents |
Nucleophilic Attack at the Carbonyl Group
The pyrazolone carbonyl is susceptible to nucleophilic reagents:
-
Hydrazine : Forms bis-hydrazones, though steric bulk from the difluoromethoxy group may reduce efficiency ( , Scheme 10).
-
Grignard Reagents : Addition to the carbonyl forms tertiary alcohols, but competing enolate formation is noted ( ).
Reactivity Comparison :
| Nucleophile | Product | Yield (vs. parent pyrazolone) |
|---|---|---|
| NH2NH2 | Bis-hydrazone | 65% (vs. 82% for non-CF2O analog) |
| CH3MgBr | 3-Hydroxy-3-methyl derivative | 58% |
Oxidation and Reduction
-
Oxidation : The hydrazone linkage is oxidized to a diazo compound under strong acidic conditions (H2SO4/NaNO2) ( , Scheme 6).
-
Reduction : Catalytic hydrogenation (H2/Pd-C) cleaves the N=N bond, yielding 4-amino-pyrazolone derivatives (, ).
Conditions and Outcomes :
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | NaNO2/HCl, 0–5°C | Diazo-coupled pyrazolone |
| Reduction | H2 (1 atm), Pd/C, ethanol | 4-Amino-5-methylpyrazolone |
Ultrasound- and Microwave-Assisted Reactions
Green methodologies enhance reaction efficiency:
-
Ultrasound : Accelerates cyclocondensation with β-naphthol or aldehydes (70–90% yields in 20–40 min) ( , Scheme 5).
-
Microwave : Reduces reaction times for Suzuki-Miyaura couplings involving the phenyl group (, ).
Biological Activity and Derivatization
While beyond pure chemical reactions, functionalization impacts bioactivity:
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazol-3-one derivatives exhibit diverse pharmacological activities influenced by substituents. Below is a comparison with structurally related compounds:
Spectroscopic Characterization
- ¹⁹F NMR : Fluorinated analogs exhibit distinct shifts: –OCF₂H (δ ~45–50 ppm), –CF₃ (δ ~78 ppm) .
- ¹H NMR : Hydrazinylidene protons appear as broad singlets (δ ~14 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .
Key Research Findings
Fluorine Substitution : Fluorinated groups (–CF₃, –OCF₂H) significantly enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Thiomethyl vs.
Crystallinity : Higher fluorine content correlates with elevated melting points (e.g., 222°C for trifluoromethyl derivatives vs. 165°C for pentafluoroethyl analogs) .
Biological Activity
The compound (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential pharmacological properties. Its unique structure, featuring a hydrazone functional group linked to a pyrazole core, suggests various biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of this compound.
Structure
The compound can be represented as follows:
Key Features
- Hydrazone Functional Group : Enhances reactivity and biological interactions.
- Difluoromethoxy Substituent : Increases lipophilicity, potentially improving membrane permeability and target interaction.
Predictive Models and Computational Studies
Computational tools like the PASS (Prediction of Activity Spectra for Substances) program have been employed to predict the biological activity of this compound. The results indicate:
- Anti-inflammatory Properties : The structural features suggest potential interactions with inflammatory pathways.
- Analgesic Effects : Similar compounds have shown effectiveness in pain relief.
- Anticancer Potential : Preliminary studies indicate possible efficacy against certain cancer cell lines.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking simulations and in vitro binding assays have provided insights into:
- Target Specificity : Identification of potential protein targets and binding affinities.
- Mechanism of Action : Insights into how the compound may exert its biological effects through specific pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural similarities and differences with related compounds, which can inform the understanding of its biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylpyrazole | Contains a methyl group on the pyrazole ring | Antifungal activity |
| Diflunisal | Contains a difluoromethoxy group | Anti-inflammatory properties |
| Phenylhydrazine | Similar hydrazine structure | Used in synthesis of pharmaceuticals |
The unique combination of functional groups in This compound may broaden its spectrum of activity compared to simpler analogs.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to our compound. For instance:
- Anti-inflammatory Activity : A study demonstrated that derivatives with hydrazone linkages exhibited significant inhibition of inflammatory markers in cellular models.
- Anticancer Studies : Research on structurally analogous compounds revealed cytotoxic effects against various cancer cell lines, suggesting that our compound may share similar properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the effectiveness of this compound against specific targets:
- Cell Viability Assays : Indicated dose-dependent cytotoxicity in cancer cell lines.
- Inflammatory Cytokine Release : Reduced levels of pro-inflammatory cytokines were observed upon treatment with the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4Z)-4-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodology : A common approach involves refluxing a hydrazine derivative (e.g., 4-(difluoromethoxy)phenylhydrazine) with a substituted pyrazolone precursor in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC, followed by vacuum evaporation and recrystallization from ethanol or acetone .
- Key Considerations : Ensure stoichiometric excess of hydrazine (5 mmol per 2.5 mmol precursor) to drive the condensation reaction. Solvent choice impacts yield; acetic acid enhances protonation of the carbonyl group for nucleophilic attack .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography resolves stereochemistry (e.g., Z-configuration at the hydrazinylidene moiety) and confirms intramolecular hydrogen bonding patterns .
- NMR (¹H/¹³C/¹⁹F) identifies substituent effects, such as deshielding of protons near the difluoromethoxy group.
- FTIR verifies carbonyl (C=O, ~1700 cm⁻¹) and N–H stretching (~3200 cm⁻¹) .
Q. How is purity assessed during synthesis?
- Methodology :
- TLC (silica gel, ethyl acetate/hexane 3:7) monitors reaction completion.
- HPLC (C18 column, acetonitrile/water gradient) quantifies impurities.
- Elemental analysis validates empirical formula, with deviations >0.3% indicating incomplete purification .
Q. What are structurally analogous compounds, and how do their properties compare?
- Examples :
- (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (differs in substituent at position 4; impacts solubility and π-π stacking) .
- Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole (fluorinated analogs exhibit enhanced metabolic stability) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of hydrazine condensation in this synthesis?
- Methodology : Density functional theory (DFT) calculations model electron density at the pyrazolone carbonyl group, showing preferential nucleophilic attack at the α-carbon. Kinetic studies under varying pH (e.g., acetic acid vs. HCl) reveal protonation-dependent activation barriers .
Q. How does tautomeric isomerism (Z/E) affect the compound’s reactivity and biological activity?
- Methodology : X-ray structures confirm the Z-configuration stabilizes via intramolecular H-bonding between the hydrazinylidene NH and pyrazolone carbonyl. Compare UV-Vis spectra (λmax shifts in polar solvents) to detect tautomeric equilibria .
Q. What strategies mitigate thermal or photolytic degradation during storage?
- Methodology :
- Thermogravimetric analysis (TGA) identifies decomposition onset (~200°C).
- Light-exposure studies (UV-Vis at 254 nm) quantify degradation products via HPLC. Store in amber vials under inert gas (N₂/Ar) at –20°C .
Q. How does the difluoromethoxy group influence binding to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking (AutoDock Vina) models interactions with hydrophobic pockets.
- Comparative SAR : Replace –OCF₂H with –OCH₃ or –CF₃; measure IC₅₀ shifts in enzyme inhibition assays. Fluorine’s electronegativity enhances binding affinity but may reduce solubility .
Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?
- Methodology :
- Dynamic NMR detects slow-exchange protons (e.g., NH tautomerism).
- Single-crystal XRD provides definitive bond lengths/angles, overriding solution-state ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
